molecular formula C27H29Cl2N5O2 B2995133 8-((4-benzylpiperidin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-61-6

8-((4-benzylpiperidin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2995133
CAS RN: 868146-61-6
M. Wt: 526.46
InChI Key: ORDRXIHWPGTFEI-UHFFFAOYSA-N
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Description

8-((4-benzylpiperidin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H29Cl2N5O2 and its molecular weight is 526.46. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

Research on similar compounds to 8-((4-benzylpiperidin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione shows potential applications in psychotropic activity due to their affinity for serotonin receptors. A study designed new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another study investigated similar compounds for their analgesic and anti-inflammatory properties. The study found that some derivatives showed significant analgesic activity and were more effective than reference drugs in inhibiting phosphodiesterase activity (Zygmunt et al., 2015).

properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl2N5O2/c1-31-25-24(26(35)32(2)27(31)36)34(16-20-21(28)9-6-10-22(20)29)23(30-25)17-33-13-11-19(12-14-33)15-18-7-4-3-5-8-18/h3-10,19H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDRXIHWPGTFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-benzylpiperidin-1-yl)methyl)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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